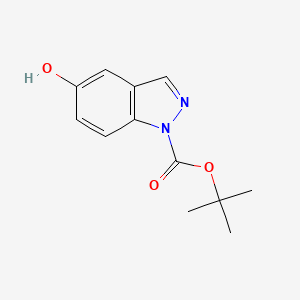

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-hydroxyindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(15)6-8(10)7-13-14/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAJUODOYPQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) is the catalyst of choice for nitro-to-amine reductions. In a representative procedure, 5-nitro-indazole-1-carboxylic acid tert-butyl ester (1.1 mol) dissolved in tetrahydrofuran (THF) was hydrogenated at 40°C under 50 psi H₂ pressure for 16 hours, achieving a 95% yield of the amine derivative. Optimal conditions include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C (30 g per 300 g substrate) | Higher loading reduces reaction time |

| Solvent | THF | Enhances substrate solubility |

| Temperature | 40°C | Balances kinetics and safety |

| Pressure | 50 psi H₂ | Ensures complete conversion |

This method’s scalability is evident in its application to 300 g batches, with THF enabling efficient mixing and Pd/C recovery.

Solvent and Temperature Optimization

Methanol and ethyl acetate are alternative solvents for smaller-scale reactions. For instance, hydrogenating 1.61 g of 5-nitro-indazole-1-carboxylate in ethyl acetate (30 mL) with 10% Pd/C at room temperature achieved quantitative conversion within 30 minutes. Methanol, however, may necessitate longer reaction times due to its lower polarity.

Industrial-Scale Synthesis: Continuous Flow Reactors

Industrial production of tert-butyl indazole derivatives emphasizes efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, reducing byproducts and enhancing yields. In one protocol, a tert-butyl indazole precursor is fed into a flow system with immobilized Pd/C, achieving near-quantitative conversion at 50°C and 100 psi H₂. This method minimizes catalyst leaching and supports throughputs exceeding 1 kg/day.

Key Advantages of Flow Chemistry

-

Enhanced Heat Transfer : Exothermic reactions (e.g., hydrogenations) are stabilized.

-

Reproducibility : Automated systems reduce human error.

-

Scalability : Linear scale-up from lab to production.

Coupling Reactions: Expanding Functional Diversity

This compound may serve as a building block in Suzuki-Miyaura or Buchwald-Hartwig couplings. While direct examples are limited, analogous reactions with tert-butyl 5-amino-1H-indazole-1-carboxylate demonstrate the scaffold’s versatility.

Quinazolin-4-ylamino Coupling

A mixture of 4-chloro-2-(3-fluoro-4-phenylphenyl)-7-methoxyquinazolin-6-yl acetate (7.42 mmol) and tert-butyl 5-amino-1H-indazole-1-carboxylate (7.93 mmol) in isopropyl alcohol (180 mL) reacted at 95°C for 5 hours, yielding 59% of the coupled product. This SNAr (nucleophilic aromatic substitution) highlights the amine’s nucleophilicity, a trait shared by hydroxyl groups under basic conditions.

| Reaction Condition | Value | Outcome |

|---|---|---|

| Solvent | Isopropyl alcohol | High boiling point aids reflux |

| Temperature | 95°C | Accelerates substitution |

| Molar Ratio | 1:1.07 | Minimizes excess reagent |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the indazole ring or the tert-butyl ester group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tert-Butyl 5-oxo-1H-indazole-1-carboxylate, while reduction can produce this compound derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate serves as a building block for the synthesis of more complex indazole derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties.

Key Reactions:

- Esterification: The compound can undergo esterification reactions to form various derivatives.

- Substitution Reactions: The hydroxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against several bacterial strains.

- Anticancer Potential: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular pathways, although further studies are required to elucidate these mechanisms.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several indazole derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines, highlighting its potential as a lead compound for drug development .

Medicine

The compound is being investigated for its potential as a therapeutic agent:

- Drug Development: Ongoing research aims to explore its efficacy in targeting specific biological pathways associated with diseases such as cancer and infections.

Clinical Insights:

A recent clinical trial assessed the safety and efficacy of an indazole-based drug candidate derived from this compound in patients with advanced tumors. The preliminary results were promising, showing manageable side effects and signs of tumor reduction .

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate involves its interaction with molecular targets in biological systems. The hydroxyl group and the indazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound can also act as a ligand, binding to specific receptors and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

- tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS: 1204298-58-7; Similarity: 0.91 ): This isomer differs in the hydroxy group’s position (6- vs. 5-position). Computational modeling suggests that the 5-hydroxy derivative exhibits stronger binding to Chk1 kinase (-124.04 kcal/mol) compared to its 6-hydroxy analog (-115.2 kcal/mol) due to optimized hydrogen-bond networks .

Functional Group Variations

- tert-Butyl 5-amino-1H-indazole-1-carboxylate (CAS: 1337880-58-6; Similarity: 0.98 ): Replacing the hydroxy group with an amino group increases basicity and hydrogen-bond donor capacity. This derivative shows enhanced antiparasitic activity against Leishmania species (IC₅₀: 2.1 µM vs. 5-hydroxy derivative’s IC₅₀: 4.8 µM) .

- tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS: 651780-02-8 ):

The bromine atom introduces steric bulk and electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling reactions. This derivative is pivotal in synthesizing biaryl indazole-based kinase inhibitors .

Protected Derivatives

- tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate (CAS: 1426425-58-2 ):

The tert-butyldimethylsilyl (TBS) group protects the hydroxy group, enhancing stability under acidic conditions. The iodo substituent at the 3-position facilitates Ullmann coupling, expanding applications in radiolabeling and PET tracer synthesis .

Physicochemical and Pharmacokinetic Properties

Biological Activity

tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique chemical structure that includes a fused benzene and pyrazole ring. This compound has garnered interest in scientific research due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.26 g/mol

- CAS Number : 1337879-67-0

The compound features a tert-butyl group, a hydroxy group at the 5-position, and a carboxylate group at the 1-position of the indazole ring, contributing to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism by which it exerts this activity may involve disruption of microbial cell membranes or interference with essential metabolic processes.

Anticancer Properties

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis and inhibit cell migration in certain cancer cell lines. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the hydroxy group and the indazole core allows for potential hydrogen bonding and π-π interactions with proteins, which may modulate their activity.

Case Studies

- Antimicrobial Activity Study : A study conducted on various strains revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as a therapeutic agent.

- Anticancer Efficacy : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death through intrinsic pathways.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate?

The synthesis typically involves multistep protection-deprotection strategies. A common approach is to use di-tert-butyl dicarbonate (Boc₂O) to protect the indazole NH group under basic conditions (e.g., 4-dimethylaminopyridine as a catalyst) . Subsequent functionalization at the 5-position can be achieved via halogenation or hydroxylation. For example, hydroxylation may involve nucleophilic substitution or oxidation of a precursor (e.g., tert-butyl 5-bromo-indazole carboxylate derivatives) . Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is standard .

Q. How should this compound be safely handled in the laboratory?

While comprehensive toxicity data are lacking, precautionary measures include:

- Using PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319) .

- Working in a fume hood to minimize inhalation risks (H335) .

- Storing in sealed, light-protected containers at 2–8°C .

- Avoiding sparks, open flames, and reactive metals during transfers due to potential peroxide-like hazards (analogous to tert-butyl hydroperoxide safety protocols) .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- NMR (¹H/¹³C): Assign signals for the tert-butyl group (~1.3 ppm for 9H in ¹H NMR, ~28 ppm in ¹³C NMR) and indazole protons (aromatic region, 7–8 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.12 for C₁₂H₁₆N₂O₃) .

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding its reactivity or supramolecular interactions?

Density Functional Theory (DFT) studies can predict:

- Electrophilic substitution preferences at the indazole 5-position by analyzing Fukui indices .

- Hydrogen-bonding motifs in crystal structures (e.g., interactions between the hydroxyl group and carboxylate oxygen) .

- Solubility parameters via COSMO-RS calculations to optimize solvent selection for recrystallization .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Refinement checks: Use SHELXL’s validation tools (e.g., ADDSYM to detect missed symmetry) to ensure structural accuracy .

- Dynamic effects in NMR: Compare solution-state (NMR) and solid-state (X-ray) conformations. For example, tert-butyl group rotation in solution may average NMR signals, while crystallography shows static geometries .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., using CrystalExplorer) to correlate crystallographic packing with solubility trends .

Q. What strategies optimize the removal of the tert-butyl protecting group without side reactions?

- Acidic cleavage: Use trifluoroacetic acid (TFA) in dichloromethane (0°C to RT, 2–4 hours) for selective deprotection while preserving the indazole core .

- Thermal control: Avoid prolonged heating (>40°C) to prevent decomposition of the hydroxylated product.

- Monitoring by TLC: Track deprotection progress using UV-active spots (Rf shift from ~0.6 to ~0.3 in ethyl acetate/hexane) .

Q. How can researchers design experiments to assess bioactivity (e.g., enzyme inhibition)?

- Targeted assays: Screen against kinase or protease targets (e.g., HIV reverse transcriptase) using indazole derivatives as lead structures .

- Structure-activity relationship (SAR): Synthesize analogs (e.g., 5-fluoro or 5-nitro substitutions) and compare IC₅₀ values .

- Molecular docking: Use AutoDock Vina to model interactions between the hydroxyl group and active-site residues (e.g., hydrogen bonding with Asp110 in HIV RT) .

Q. What experimental considerations apply to scaling up synthesis from milligram to gram quantities?

- Solvent choice: Replace DMF with less hazardous solvents (e.g., acetonitrile) for Boc protection to simplify waste disposal .

- Batch vs. flow chemistry: Evaluate continuous flow systems to improve yield consistency during halogenation steps .

- Purification scalability: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Purity verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity before characterization .

- Polymorphism screening: Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

- Cross-validate instrumentation: Calibrate NMR spectrometers with internal standards (e.g., TMS) and compare with literature data from peer-reviewed sources (e.g., Acta Crystallographica) .

Q. What methodological pitfalls arise in synthesizing tert-butyl-protected indazoles?

- Overprotection: Avoid di-Boc byproducts by controlling stoichiometry (1.1 eq Boc₂O per NH group) .

- Acidic degradation: Prevent hydrolysis of the tert-butyl group by excluding protic solvents (e.g., methanol) during storage .

- Byproduct identification: Use LC-MS to detect and quantify common impurities (e.g., dehydroxylated indazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.